1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Description
1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
The compound 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one, part of a broader class of benzothiazole derivatives, has been explored for its potential in synthesizing novel chemical entities with significant biological activities. Studies have demonstrated its utility in creating a wide array of heterocyclic compounds, such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, showcasing its versatility in drug development processes. These derivatives have been evaluated for their anti-inflammatory and analgesic properties, with some showing promising results as COX-2 inhibitors, highlighting their potential in therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Research into the antimicrobial properties of derivatives of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one has yielded compounds with moderate to significant activities against various microorganisms. These findings indicate the compound's potential as a scaffold for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Bektaş et al., 2007).
Antimicrobial and Antibacterial Properties
Further studies on the synthesis of new pyridine derivatives incorporating the benzothiazole moiety have shown variable and modest activity against bacteria and fungi. This work supports the potential of 1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one derivatives in contributing to the development of new antimicrobial and antibacterial agents, offering a pathway to novel treatments for infectious diseases (Patel, Agravat, & Shaikh, 2011).
Antibacterial Drug Design
In the realm of drug design, piperazine-linked benzothiazolyl-thiazolidinones, derived from the compound , have demonstrated significant antibacterial effects. Their high potency against both Gram-positive and Gram-negative bacterial strains underlines the potential for developing new, more effective antibacterial drugs. This research aligns with the urgent need for innovative solutions to combat bacterial infections resistant to current antibiotics (Patel & Park, 2014).
Properties
IUPAC Name |
1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-3-5-14(20)18-8-10-19(11-9-18)16-17-15-12(21-2)6-4-7-13(15)22-16/h4,6-7H,3,5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCJWJDWUQKKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.